Dimethylmaleic acid
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Description
Dimethylmaleic acid is a dicarboxylic acid that is maleic acid in which each of the hydrogens that is attached to a carbon atom is substituted by a methyl group. It derives from a maleic acid. It is a conjugate acid of a dimethylmaleate(2-).
Maleic acid homopolymer, also known as 2, 3-dimethylmaleic acid or a, b-dimethylmaleate, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present. Maleic acid homopolymer is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Maleic acid homopolymer has been primarily detected in urine. Within the cell, maleic acid homopolymer is primarily located in the cytoplasm and adiposome. Maleic acid homopolymer can be biosynthesized from maleic acid.
Properties
CAS No. |
488-21-1 |
---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(Z)-2,3-dimethylbut-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)/b4-3- |
InChI Key |
CGBYBGVMDAPUIH-ARJAWSKDSA-N |
SMILES |
CC(=C(C)C(=O)O)C(=O)O |
Isomeric SMILES |
C/C(=C(\C)/C(=O)O)/C(=O)O |
Canonical SMILES |
CC(=C(C)C(=O)O)C(=O)O |
Key on ui other cas no. |
21788-49-8 26099-09-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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